molecular formula C6H7BrO B11914184 2-Bromo-4-ethylfuran

2-Bromo-4-ethylfuran

Cat. No.: B11914184
M. Wt: 175.02 g/mol
InChI Key: XMZTWOUFCRJBPL-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylfuran is a halogenated furan derivative characterized by a bromine atom at the 2-position and an ethyl group at the 4-position of the furan ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the ethyl group contributes to lipophilicity, influencing its pharmacokinetic behavior in biological systems. Its synthesis typically involves bromination of 4-ethylfuran or functionalization of pre-halogenated furan scaffolds .

Properties

Molecular Formula

C6H7BrO

Molecular Weight

175.02 g/mol

IUPAC Name

2-bromo-4-ethylfuran

InChI

InChI=1S/C6H7BrO/c1-2-5-3-6(7)8-4-5/h3-4H,2H2,1H3

InChI Key

XMZTWOUFCRJBPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylfuran typically involves the bromination of 4-ethylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2-Bromo-4-ethylfuran are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylfuran is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the furan ring. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The furan ring’s aromaticity allows it to undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues in Halogenated Furan Derivatives

Table 1: Comparison of 2-Bromo-4-ethylfuran with Other Halogenated Furans

Compound Name Structural Features Key Differences Applications Reference
2-Bromo-4-ethylfuran Bromine (2), ethyl (4) on furan Balanced reactivity and lipophilicity Intermediate in drug synthesis
2-Bromo-5-(bromomethyl)furan Bromine (2), bromomethyl (5) on furan Higher electrophilicity due to dual Br Polymer cross-linking agent
3-Bromofuran Bromine (3) on furan Altered regioselectivity in reactions Limited biological activity
5-Bromofurfural Bromine (5), aldehyde (2) on furan Aldehyde group enables oxidation Flavoring agent synthesis

Key Findings :

  • Substituent Position : The position of bromine and alkyl/functional groups significantly alters reactivity. For example, 3-Bromofuran lacks the steric hindrance of 2-Bromo-4-ethylfuran, making it less selective in substitution reactions .
  • Functional Groups : 5-Bromofurfural’s aldehyde group enables its use in condensation reactions, whereas 2-Bromo-4-ethylfuran is preferred for Suzuki-Miyaura couplings due to its stable ethyl group .

Comparison with Substituted Phenyl and Benzofuran Derivatives

Table 2: Comparison with Brominated Aromatic Compounds

Compound Name Structural Features Biological Activity Unique Features Reference
2-Bromo-4-ethylfuran Furan core, Br (2), ethyl (4) Moderate antimicrobial activity Synergistic electronic effects
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate Benzofuran core, Br (5), ester groups Anticancer potential Enhanced solubility due to ester groups
2-Bromo-4-ethylbenzonitrile Phenyl core, Br (2), ethyl (4), nitrile Herbicidal activity Nitrile group increases polarity
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate Benzofuran core, Br (6), ethyl (5) Anti-inflammatory activity Carboxylate improves bioavailability

Key Findings :

  • Core Structure : Benzofuran derivatives (e.g., Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate) exhibit higher biological activity due to extended conjugation, whereas 2-Bromo-4-ethylfuran’s simpler furan ring favors synthetic versatility .
  • Functional Group Impact : The nitrile group in 2-Bromo-4-ethylbenzonitrile enhances herbicidal activity but reduces lipophilicity compared to 2-Bromo-4-ethylfuran .

Halogenation Patterns and Reactivity

Table 3: Influence of Halogen and Substituent Positioning

Compound Name Halogen/Substituent Position Reactivity in SNAr Reactions Thermal Stability Reference
2-Bromo-4-ethylfuran Br (2), ethyl (4) Moderate reactivity Stable up to 150°C
2-Bromo-4'-methoxyacetophenone Br (2), methoxy (4) on acetophenone High reactivity due to electron donation Less stable under acidic conditions
4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone Br (4), Cl (2), CF₃ (3) Exceptional electrophilicity High stability due to trifluoromethyl

Key Findings :

  • Electron-Withdrawing Groups: Compounds like 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone exhibit superior electrophilicity compared to 2-Bromo-4-ethylfuran, but their complexity limits large-scale synthesis .
  • Steric Effects : The ethyl group in 2-Bromo-4-ethylfuran provides steric shielding, reducing unwanted side reactions in nucleophilic substitutions .

Biological Activity

2-Bromo-4-ethylfuran is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

2-Bromo-4-ethylfuran has the molecular formula C6H7BrOC_6H_7BrO and a molecular weight of approximately 189.03 g/mol. Its structure features a furan ring substituted with a bromine atom and an ethyl group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of 2-Bromo-4-ethylfuran may be linked to its ability to induce oxidative stress and apoptosis in various cell types. The following mechanisms have been identified:

  • Induction of Apoptosis : Similar to other brominated furan derivatives, 2-Bromo-4-ethylfuran may promote apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and lead to caspase activation .
  • Antimicrobial Activity : Preliminary studies suggest that compounds related to 2-Bromo-4-ethylfuran exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 16 to 64 µg/mL .

Cytotoxicity Studies

A series of cytotoxicity assays conducted on human cancer cell lines revealed that 2-Bromo-4-ethylfuran exhibits significant cytotoxic effects. The compound was tested against several cancer cell lines, including K562 (chronic myeloid leukemia) and MOLT-4 (acute lymphoblastic leukemia) cells. Results indicated that treatment with 2-Bromo-4-ethylfuran resulted in:

  • A dose-dependent increase in cell death.
  • Activation of caspases 3 and 7, which are critical markers for apoptosis .

Antimicrobial Studies

In antimicrobial assays, the compound demonstrated activity against various bacterial strains. The following table summarizes the MIC values observed for related furan derivatives:

CompoundMIC (µg/mL)Target Bacteria
2-Bromo-4-ethylfuran32Staphylococcus aureus
Related Compound A16Escherichia coli
Related Compound B64Pseudomonas aeruginosa

Case Studies

  • Case Study on Apoptotic Mechanisms :
    In a study by Liu et al., it was shown that brominated furan derivatives induce apoptosis through ROS generation, leading to mitochondrial dysfunction. This study highlighted the role of mitochondrial membrane potential changes and cytochrome C release as critical events in the apoptotic pathway triggered by these compounds .
  • Antimicrobial Efficacy :
    A comparative analysis of various furan derivatives, including 2-Bromo-4-ethylfuran, demonstrated notable antibacterial effects against clinical strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

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